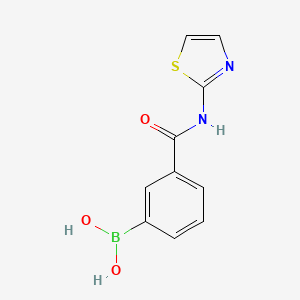

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Übersicht

Beschreibung

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with a molecular formula of C10H9BN2O3S and a molecular weight of 248.07 g/mol . This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with thiazole-2-carboxamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The thiazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Reduced Thiazole Derivatives: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid primarily involves the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles . This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of enzymes, particularly serine proteases . The thiazole ring also contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the thiazole ring, which provides additional binding specificity.

4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group that offers different reactivity and binding properties.

3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and binding.

Uniqueness

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the thiazole ring. This combination provides a versatile platform for various chemical reactions and binding interactions, making it valuable in both synthetic chemistry and biological applications .

Biologische Aktivität

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic makes it particularly valuable in enzyme inhibition studies and organic synthesis. The thiazole ring contributes to the compound's biological activity, as thiazole derivatives are recognized for their diverse pharmacological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Enzyme Inhibition

This compound primarily acts as an enzyme inhibitor. Its boronic acid group allows it to form covalent bonds with serine residues in the active sites of serine proteases, effectively inhibiting their activity. This interaction is crucial for studying the mechanisms of these enzymes and developing potential therapeutic inhibitors .

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by interacting with transcription factors .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects. A series of structure-activity relationship (SAR) studies have demonstrated that modifications to the thiazole and phenyl rings can significantly enhance its inhibitory potency against cancer cell lines. For example, replacing certain functional groups has been shown to increase its effectiveness by up to 440 times in specific assays .

Anti-inflammatory Properties

The compound also displays strong anti-inflammatory activity. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that certain derivatives of thiazole-boronic acids can effectively reduce inflammation in animal models by inhibiting prostaglandin synthesis .

Case Studies

- In Vitro Studies : In a study examining the effects of various boronic acids on tobacco cells, this compound was found to disrupt cellular structures significantly when applied at specific concentrations. The degree of disruption correlated with the binding strength of the boronic acid used, showcasing its potential as a tool for studying cellular responses to boron compounds .

- Animal Models : In animal studies, varying dosages of this compound demonstrated a dose-dependent effect on liver toxicity and inflammation reduction. Lower doses exhibited minimal toxicity while effectively modulating biochemical pathways related to inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility and stability under physiological conditions. This stability allows for prolonged effects on cellular functions without significant degradation over time, making it a promising candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXREXRVDUFDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657269 | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-34-9 | |

| Record name | B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.